3,4,5-triethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a useful research compound. Its molecular formula is C19H27N3O4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.20015635 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalyst-Free Synthesis Techniques
A study by Shaabani et al. (2014) highlighted an environmentally benign one-pot synthesis method for creating fused tricyclic derivatives, including benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives, without using a catalyst, demonstrating an efficient approach for synthesizing complex molecules Shaabani et al., 2014.
Building Blocks in Heterocyclic Compound Synthesis
Elmagd et al. (2017) described the use of thiosemicarbazide derivatives as precursors in the synthesis of various heterocyclic compounds, including imidazole derivatives, showcasing their versatility in creating biologically active molecules Elmagd et al., 2017.
Novel Acid-Catalyzed O-benzylating Agents
Yamada et al. (2012) introduced a novel acid-catalyzed O-benzylating agent, demonstrating its utility in synthesizing benzyl ethers, highlighting a new tool for chemical synthesis and modification of molecules Yamada et al., 2012.
Advanced Material Applications
Lee et al. (2009) explored the use of novel ionic electrolytes in dye-sensitized solar cells (DSSCs), demonstrating the potential of these compounds in enhancing the stability and efficiency of DSSCs, indicating their significance in renewable energy technologies Lee et al., 2009.
Antiviral Activities
Hebishy et al. (2020) discovered that benzamide-based 5-aminopyrazoles and their derivatives showed remarkable activity against the avian influenza virus, highlighting the potential of these compounds in developing new antiviral drugs Hebishy et al., 2020.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(3-imidazol-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-4-24-16-12-15(13-17(25-5-2)18(16)26-6-3)19(23)21-8-7-10-22-11-9-20-14-22/h9,11-14H,4-8,10H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAUPQRTQKRITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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